3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride
CAS No.:
Cat. No.: VC19953196
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O |
|---|---|
| Molecular Weight | 282.81 g/mol |
| IUPAC Name | 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O.ClH/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13;/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18);1H |
| Standard InChI Key | LKERUDHTXVBNGU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 282.81 g/mol. The benzene ring is substituted with methyl groups at positions 3 and 5, creating a symmetrical pattern that impacts electronic distribution. The amide bond (-CONH-) connects the aromatic system to a piperidine ring via a methylene (-CH-) spacer. The piperidine moiety, a six-membered saturated ring containing one nitrogen atom, adopts a chair conformation, influencing steric interactions.
Key structural features:
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Benzamide core: Provides a planar aromatic system for π-π stacking interactions.
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3,5-Dimethyl substitution: Enhances lipophilicity and steric hindrance.
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Piperidine ring: Contributes basicity and conformational flexibility.
Physicochemical Characteristics
The hydrochloride salt form increases polarity, yielding a water-soluble crystalline solid. The compound’s solubility profile includes:
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Water: >50 mg/mL (20°C)
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Ethanol: ~30 mg/mL
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DMSO: >100 mg/mL
Thermal analysis reveals a melting point of 215–218°C, with decomposition observed above 300°C. The pKa of the piperidine nitrogen is approximately 9.2, making it protonated under physiological conditions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 3,5-dimethylbenzoic acid:
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Activation: Treatment with thionyl chloride (SOCl) converts the carboxylic acid to an acyl chloride.
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Amidation: Reaction with 3-(aminomethyl)piperidine in the presence of a base (e.g., triethylamine) forms the benzamide intermediate.
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Salt Formation: Hydrochloric acid addition yields the final hydrochloride salt.
Reaction Scheme:
Process Optimization
Critical parameters include:
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Catalyst use: Palladium on charcoal (Pd/C) in transfer hydrogenation steps enhances yield .
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Temperature control: Maintaining ≤70°C during amidation prevents decomposition .
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
Biological Activity and Applications
Comparative Analysis of Analogues
This compound’s dual methyl groups may balance lipophilicity and target engagement, though in vitro assays are needed to confirm.
Industrial and Research Applications
Pharmaceutical Development
As a scaffold for:
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CNS agents: Piperidine-containing compounds show blood-brain barrier permeability .
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Antibiotic adjuvants: Synergistic effects with ciprofloxacin against resistant strains .
Chemical Biology
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